Fak-IN-20 is classified as a small-molecule inhibitor specifically designed to inhibit the activity of focal adhesion kinase. It has been synthesized and evaluated in various studies focusing on its biological activity and therapeutic potential against different cancer types. The compound is derived from structure-based virtual screening methods aimed at optimizing FAK inhibitors for enhanced efficacy and specificity .
The synthesis of Fak-IN-20 involves several key steps that typically include:
Purification techniques such as column chromatography or recrystallization are employed to isolate pure products, ensuring high yields (typically between 47% and 77%) throughout the synthesis process.
Fak-IN-20's molecular structure is characterized by specific functional groups that contribute to its inhibitory activity against FAK. The compound typically contains a diaryl moiety, which is crucial for binding affinity, alongside an aminoethyl group that enhances its interaction with the target protein.
Fak-IN-20 undergoes specific chemical reactions that facilitate its interaction with FAK:
The detailed mechanisms of these reactions are often studied using biochemical assays that measure changes in FAK activity upon treatment with Fak-IN-20.
The mechanism of action for Fak-IN-20 involves several steps:
Data from various studies indicate that targeting FAK can enhance chemosensitivity in resistant cancer types, making it a promising strategy in cancer therapy .
Fak-IN-20 exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) are commonly employed to assess purity and concentration during research applications .
Fak-IN-20 has several applications in scientific research:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.:
CAS No.: 990-73-8